BS-181 hydrochloride is derived from commercially available starting materials through a multi-step synthetic process. It belongs to the class of compounds known as pyrazolo[1,5-a]pyrimidines, which are recognized for their biological activity, particularly in inhibiting various cyclin-dependent kinases.
The synthesis of BS-181 hydrochloride involves several key steps:
The process emphasizes careful control of reaction conditions to optimize yield and purity, which are critical for the compound's effectiveness in biological applications.
BS-181 hydrochloride has a molecular formula of with a molecular weight of 273.74 g/mol. The compound's structure features a pyrazolo[1,5-a]pyrimidine core, which is integral to its mechanism of action as an inhibitor of CDK7. The specific structural characteristics that confer its selectivity for CDK7 over other cyclin-dependent kinases are still being explored through structure-activity relationship studies .
BS-181 hydrochloride primarily undergoes substitution reactions due to the presence of reactive amino groups within its structure. It can also participate in oxidation and reduction reactions under specific conditions:
BS-181 hydrochloride acts primarily as an inhibitor of CDK7 by binding to its active site, preventing the phosphorylation of CDK7 substrates such as RNA polymerase II. This inhibition disrupts both cell cycle progression and transcription initiation:
Pharmacokinetic studies indicate that BS-181 hydrochloride has a plasma elimination half-life of approximately 405 minutes in mice after intraperitoneal administration at a dosage of 10 mg/kg.
BS-181 hydrochloride exhibits the following properties:
BS-181 hydrochloride has significant potential in scientific research, particularly in cancer therapy:
The compound's ability to induce cell cycle arrest and apoptosis positions it as a candidate for further development in targeted cancer therapies.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2